2-(Azetidin-3-yl)-1H-benzimidazol

Übersicht

Beschreibung

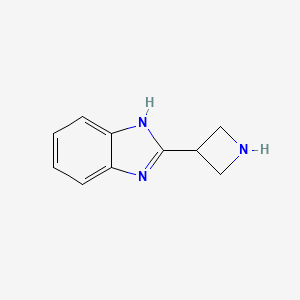

2-(azetidin-3-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(azetidin-3-yl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azetidin-3-yl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-(Azetidin-3-yl)-1H-benzimidazol

Antibakterielle und Antituberkulose-Aktivitäten

This compound: und seine Analoga haben sich als vielversprechend in Bezug auf antimikrobielle Aktivitäten erwiesen. Studien haben eine Reihe von Analoga entwickelt, die Aktivität gegen verschiedene Bakterien- und Pilzstämme zeigten, sowie in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis.

Antifungal und Antikrebs-Potenzial

Derivate von Azetidinon, die mit dem 2-(Azetidin-3-yl)-Gerüst verwandt sind, haben nachgewiesene antibakterielle, antifungale, Antikrebs- und Antituberkulose-Aktivitäten. Diese Verbindungen haben eine milde antibakterielle Aktivität gegen Krankheitserreger wie Staphylococcus aureus und Escherichia coli gezeigt, was auf ihr vielseitiges therapeutisches Potenzial hinweist.

Antidepressive und Nootrope Aktivitäten

Die Synthese von 2-Azetidinonen wurde auf ihre antidepressiven und nootropen Wirkungen untersucht. Bestimmte Analoga zeigten signifikante antidepressive Aktivität, wobei einige vielversprechende Ergebnisse in Verhaltenstests an Mäusen zeigten, was auf potenzielle Anwendungen bei der Behandlung von Erkrankungen des zentralen Nervensystems hindeutet.

Synthese von heterocyclischen Verbindungen

Azetidincarbonsäuren, die mit this compound verwandt sind, dienen als wichtige Gerüste zur Gewinnung verschiedener biologisch aktiver heterocyclischer Verbindungen und Peptide. Diese Verbindungen kommen in der Natur vor und wurden als Gametozide identifiziert .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This inhibition disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

Based on the potential interaction with tubulin, it can be inferred that this compound may cause disruption of microtubule formation, leading to cell cycle arrest and apoptosis . This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Biochemische Analyse

Biochemical Properties

It is known that azetidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the azetidine derivative and the biomolecule it interacts with .

Cellular Effects

Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidin-3-yl)-1H-benzimidazole may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Azetidin-3-yl)-1H-benzimidazole in animal models may vary with different dosages . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(Azetidin-3-yl)-1H-benzimidazole may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRLXODFILGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680506 | |

| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234710-00-9 | |

| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.